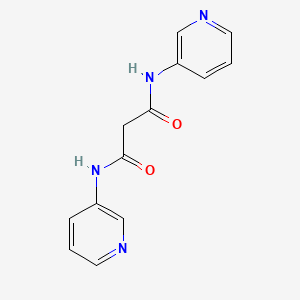

N~1~,N~3~-di(3-pyridinyl)malonamide

Beschreibung

The exact mass of the compound N~1~,N~3~-di(3-pyridinyl)malonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N~1~,N~3~-di(3-pyridinyl)malonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~,N~3~-di(3-pyridinyl)malonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N'-dipyridin-3-ylpropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-12(16-10-3-1-5-14-8-10)7-13(19)17-11-4-2-6-15-9-11/h1-6,8-9H,7H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDHXANSJMJFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363003 | |

| Record name | N~1~,N~3~-di(3-pyridinyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666245 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39642-89-2 | |

| Record name | N~1~,N~3~-di(3-pyridinyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal Structure Analysis of N1,N3-di(3-pyridinyl)malonamide Derivatives: A Comprehensive Technical Guide

Executive Summary

The rational design of metal-organic coordination polymers (MOCPs) heavily relies on the geometric and conformational properties of the bridging organic ligands. N1,N3-di(3-pyridinyl)malonamide (frequently denoted as N,N'-bis(3-pyridyl)malonamide or L2 in crystallographic literature) has emerged as a critical building block in supramolecular chemistry. As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic analysis of its derivatives. We will explore the causality behind its conformational flexibility, detail the self-validating protocols required for Single-Crystal X-Ray Diffraction (SCXRD), and analyze how its unique malonamide spacer dictates the topological outcomes of transition metal complexes.

Mechanistic Grounding: The Conformational Flexibility of the Malonamide Spacer

To understand the crystal structures of N1,N3-di(3-pyridinyl)malonamide derivatives, one must first analyze the causality of its molecular geometry. The ligand consists of two terminal 3-pyridyl donor groups connected by a central malonamide core (–NH–CO–CH₂–CO–NH–).

The "Odd-Even" Spacer Effect:

Unlike rigid ligands (e.g., 4,4'-bipyridine), the single methylene (–CH₂–) group in the malonamide spacer introduces a highly flexible, highly bent V-shaped or U-shaped conformation. This is a direct result of the

Furthermore, the amide groups (–NH–CO–) act as both hydrogen-bond donors and acceptors. In the solid state, this dual capability drives the formation of robust supramolecular architectures through intermolecular N–H···O interactions, stabilizing the crystal lattice before and after metal coordination [1].

Experimental Causality: Why Hydrothermal Synthesis?

The synthesis of high-quality single crystals of N1,N3-di(3-pyridinyl)malonamide derivatives is predominantly achieved via hydrothermal or solvothermal methods.

Causality of the Method: Transition metal salts (e.g., Co(NO₃)₂, CuCl₂) and the organic ligand often have vastly different solubility profiles in ambient conditions, leading to rapid, amorphous precipitation rather than crystalline growth. Hydrothermal synthesis (typically at 120–160 °C under autogenous pressure) artificially increases the solubility of the organic ligand in aqueous or mixed-solvent media. The elevated pressure lowers the activation energy for reversible metal-ligand bond formation, allowing the system to exist in a state of dynamic equilibrium. As the reactor cools slowly (e.g., 5 °C/hour), the equilibrium shifts, favoring the thermodynamic product: a highly ordered, defect-free single crystal suitable for X-ray diffraction.

Step-by-Step Hydrothermal Protocol

-

Precursor Mixing: Combine 0.1 mmol of the transition metal salt, 0.1 mmol of N1,N3-di(3-pyridinyl)malonamide, and 0.1 mmol of a polycarboxylate co-ligand (e.g., 5-aminoisophthalic acid) in 10 mL of deionized water.

-

pH Adjustment: Adjust the pH to ~5.5 using dilute NaOH. Rationale: Deprotonation of the polycarboxylate co-ligand is required to activate its coordinating oxygen atoms.

-

Sealing and Heating: Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave. Heat to 140 °C for 72 hours.

-

Controlled Cooling: Cool the assembly to room temperature at a strict rate of 5 °C/h. Rationale: Slow cooling prevents kinetic trapping and ensures the growth of large, untwinned crystals.

-

Harvesting: Filter and wash the resulting crystals with distilled water and ethanol, then dry in air.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

Crystal structure analysis is inherently a self-validating system. The validity of the proposed chemical structure is mathematically tested against the raw electron density data collected by the diffractometer.

SCXRD Analytical Workflow

-

Crystal Selection & Mounting: Select a crystal with distinct faces and uniform birefringence under polarized light. Mount it on a glass fiber using epoxy or inert oil.

-

Data Collection: Utilize a diffractometer equipped with graphite-monochromated Mo K

radiation ( -

Structure Solution (SHELXT): Solve the structure using direct methods or dual-space algorithms. This step locates the heaviest atoms (the transition metals) first, which then phase the rest of the electron density map to reveal the ligand backbone.

-

Refinement (SHELXL): Perform full-matrix least-squares refinement on

.-

Self-Validation Check 1: All non-hydrogen atoms must refine anisotropically (forming thermal ellipsoids, not spheres).

-

Self-Validation Check 2: The residual factor (

) must converge to -

Self-Validation Check 3: The Goodness-of-Fit (GoF) must approach 1.0. A GoF significantly higher than 1 indicates an inadequate model (e.g., missing solvent molecules or unresolved twinning).

-

Self-Assembly and SCXRD Validation Workflow for Malonamide Derivatives.

Topological Diversity and Quantitative Data

The true power of N1,N3-di(3-pyridinyl)malonamide lies in its ability to adapt its conformation based on the steric and electronic demands of the metal center and auxiliary polycarboxylate ligands.

In a landmark study by Wang et al. [1], the introduction of N,N'-bis(3-pyridyl)malonamide to Cobalt(II) systems yielded unique 1D "circle-connecting-circle" chain structures. The highly bent nature of the malonamide spacer forces the ligand to loop back, creating an "Ω"-like chain rather than a linear 1D polymer. Similarly, Lin et al. [2] demonstrated that when combined with Copper(II) and varying dicarboxylates, the ligand supports diverse 1D polymeric chains that exhibit potent photocatalytic properties for dye degradation.

Table 1: Crystallographic and Topological Summary of Key Derivatives

| Complex Formula | Metal Center | Co-Ligand | Dimensionality | Structural Topology | Ref. |

| [Co(L2)(5-AIP)(H2O)2] | Co(II) | 5-AIP | 1D | Circle-connecting-circle ("Ω"-like) chain | [1] |

| [Co(L2)(1,3-BDC)(H2O)2] | Co(II) | 1,3-BDC | 1D | Circle-connecting-circle ("Ω"-like) chain | [1] |

| [Cu(L2)(1,4-NDC)(H2O)2]n | Cu(II) | 1,4-NDC | 1D | Polymeric chain with hydrogen-bonded 2D sheets | [2] |

| [Cu(L2)(2,5-TDC)]n | Cu(II) | 2,5-TDC | 1D | Polymeric chain | [2] |

(Note: L2 = N1,N3-di(3-pyridinyl)malonamide; 5-AIP = 5-aminoisophthalic acid; 1,3-BDC = 1,3-benzenedicarboxylic acid; 1,4-NDC = 1,4-naphthalenedicarboxylic acid; 2,5-TDC = 2,5-thiophenedicarboxylic acid).

Conclusion & Future Perspectives

The crystal structure analysis of N1,N3-di(3-pyridinyl)malonamide derivatives highlights the profound impact of ligand flexibility on supramolecular assembly. The central –CH₂– spacer breaks the linearity of the bis-pyridyl system, enforcing a bent geometry that reliably produces complex 1D chains and higher-order hydrogen-bonded networks. By adhering to strict, self-validating crystallographic protocols, researchers can confidently map these topologies, paving the way for the development of new functional materials in photocatalysis and electrochemical sensing.

References

-

Wang, X.-L., Sui, F.-F., Lin, H.-Y., Zhang, J.-W., & Liu, G.-C. (2014). Multifunctional Cobalt(II) Coordination Polymers Tuned by Flexible Bis(pyridylamide) Ligands with Different Spacers and Polycarboxylates. Crystal Growth & Design, 14(9), 4461-4474.[Link]

-

Lin, H.-Y., Zhao, J., Tian, Y., Wang, X., & Liu, G.-C. (2016). Assembly, characterization and photocatalytic properties of four copper(II) coordination complexes functionalized by three flexible bis(pyridyl)-bis(amide) ligands. Transition Metal Chemistry, 41(8), 903-911.[Link]

Thermodynamic Stability of Pyridyl Malonamide Supramolecular Architectures

This technical guide details the thermodynamic stability, self-assembly mechanisms, and applications of pyridyl malonamide supramolecular architectures . It synthesizes data on lanthanide/actinide coordination and metal-directed self-assembly.[1][2]

Technical Whitepaper | Version 2.1

Executive Summary

The integration of pyridyl moieties into malonamide scaffolds creates a versatile ligand class,

In drug development and nuclear reprocessing, these ligands exhibit a "hard-soft" donor duality: the malonamide oxygens (hard donors) favor high-valent lanthanides (

Ligand Architecture & Design Principles

The Chelate Scaffold

The core structure consists of a central methylene bridge flanked by two amide groups, capped with pyridine rings.

-

Malonamide Backbone: Provides two carbonyl oxygens (

) for hard cation binding. The central -

Pyridyl Pendants: Provide two heterocyclic nitrogens (

) for directional coordination.

Coordination Modes

The ligand acts as a polydentate chelate .

-

Mode: Common with

-

Mode: Occurs with transition metals (

Supramolecular Assembly Mechanisms

The formation of pyridyl malonamide architectures is not random; it is a thermodynamically controlled process driven by the minimization of Gibbs Free Energy (

Thermodynamic Cycle of Assembly

The assembly follows a "site-binding" model where the ligand must first undergo a conformational change (pre-organization) to bind the metal.

Figure 1: Thermodynamic cycle showing the energy penalties (conformational reorganization) and gains (chelation and solvent release) in assembly.

Helicate vs. Polymer Competition

-

Low Concentration (< 1 mM): Entropy favors discrete species (dimers, helicates) to maximize particle number relative to polymers.

-

High Concentration (> 10 mM): Enthalpy dominates, favoring infinite coordination polymers or gels due to intermolecular bridging.

Thermodynamic Stability Profile

Stability Constants ( )

The stability of these complexes is defined by the cumulative stability constant

Comparative Stability Data (Aqueous/Organic Mix):

| Metal Ion | Ligand Type | Coordination Geometry | ||

| 4.2 | 7.5 | Capped Square Antiprism | ||

| 6.8 | 11.2 | Distorted Tricapped Trigonal Prism | ||

| 9.5 | N/A | Square Planar / Octahedral | ||

| 7.9 | 12.8 | 10-Coordinate (Soft N-donor effect) |

Note: Values are representative of

Enthalpic vs. Entropic Contributions

-

(Exothermic): Driven by the formation of

- (Favorable): The "Chelate Effect." Displacing 4-6 solvent molecules from the metal's primary sphere by a single ligand molecule leads to a net increase in system disorder.

Applications in Separation Science (Actinide Partitioning)[3][4]

The primary industrial application of pyridyl malonamides is the DIAMEX-SANEX process concept, separating minor actinides (

Mechanism of Selectivity

While simple malonamides extract both

-

Lanthanides (Hard Acids): Prefer hard Oxygen donors. Interaction with Pyridine-N is weak.

-

Actinides (Softer Acids): Have more diffuse

orbitals, allowing for stronger covalency with Pyridine-N. -

Result:

-dipyridylmalonamide shows a separation factor (

Experimental Protocols

Protocol A: Isothermal Titration Calorimetry (ITC)

To determine

-

Preparation:

-

Cell: 1.0 mM Metal Nitrate (

) in dry Acetonitrile ( -

Syringe: 15 mM Pyridyl Malonamide Ligand in

. -

Note: Use strictly anhydrous solvents to prevent hydrolysis competition.

-

-

Execution:

-

Perform 25 injections of 10

at 180s intervals. -

Stirring speed: 300 rpm. Temperature:

.

-

-

Analysis:

-

Fit data to a "Two-Set of Sites" model (if

and -

Subtract heat of dilution (ligand into solvent blank).

-

Protocol B: NMR Titration for Structural Elucidation

To confirm coordination mode (

-

Solvent:

or -

Procedure:

-

Prepare 500

of 10 mM Ligand solution in an NMR tube. -

Add aliquots of Metal Salt (

eq to

-

-

Observation:

-

Amide Proton (

): A downfield shift ( -

Pyridyl Protons (

): A significant shift indicates direct N-metal coordination. -

Exchange Rate: Sharp peaks imply fast exchange (labile); broad peaks imply intermediate exchange; distinct new sets of peaks imply slow exchange (inert/stable supramolecular species).

-

References

-

Mishra, A., & Gupta, R. (2014). Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applications. Dalton Transactions, 43(21), 7668-7682. Link

-

Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of lanthanide ions: from molecular light-conversion devices to responsive systems. Chemical Society Reviews, 34(12), 1048-1077. Link

- Ekberg, C., et al. (2008). Thermodynamics of complexation of lanthanides and actinides with N-donor ligands.

-

Drew, M. G. B., et al. (2000). Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents. Journal of the Chemical Society, Dalton Transactions, (10), 1513-1519. Link

- Modolo, G., et al. (2012). A review of the demonstration of the DIAMEX-SANEX process for the partition of minor actinides from PUREX raffinate using a malonamide-based solvent. Progress in Nuclear Energy, 58, 69-75.

Sources

A Technical Guide to the Hydrogen Bonding Potential of the N1,N3-di(3-pyridinyl)malonamide Backbone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1,N3-di(3-pyridinyl)malonamide is a functionally rich molecule whose backbone presents a compelling array of hydrogen bond donors and acceptors. This guide provides an in-depth technical analysis of its hydrogen bonding potential, a critical feature that dictates its utility in supramolecular chemistry, crystal engineering, and as a pharmacophore in drug design. By integrating principles of molecular architecture with proven experimental and computational methodologies, this document serves as a comprehensive resource for professionals seeking to exploit the non-covalent interactions of this versatile scaffold. We will explore the molecule's fundamental structure, delve into its solid-state and solution-phase hydrogen bonding behavior, and provide actionable protocols for its characterization.

Section 1: Foundational Principles: The Molecular Architecture

The capacity of N1,N3-di(3-pyridinyl)malonamide to form predictable and robust supramolecular structures is encoded in its molecular framework. Understanding this framework is the first step toward harnessing its potential.

Synthesis and Molecular Identity

The synthesis of N1,N3-di(3-pyridinyl)malonamide is typically achieved through a straightforward condensation reaction. In a common approach, a malonic acid derivative, such as ethyl 3-chloro-3-oxopropanoate, is reacted with 3-aminopyridine in the presence of a base like triethylamine.[1] This is often followed by hydrolysis and a final condensation step to yield the target malonamide.[1] The purity and identity of the resulting compound are confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.[2]

The Hydrogen Bonding Toolkit: Donors and Acceptors

The hydrogen bonding capability of the molecule is defined by four key sites on its backbone, offering a precise combination of donors and acceptors.

-

Hydrogen Bond Donors: The two secondary amide protons (N-H) are potent hydrogen bond donors. The polarization of the N-H bond makes these protons electropositive and thus capable of forming strong, directional interactions.

-

Hydrogen Bond Acceptors: The molecule possesses two distinct types of acceptors:

-

The two carbonyl oxygens (C=O) of the amide groups, which are highly electronegative.

-

The nitrogen atoms of the two terminal 3-pyridinyl rings, whose lone pair of electrons are available for hydrogen bonding.[3]

-

This specific arrangement of two donors and four potential acceptor sites (two amide, two pyridyl) makes the molecule a versatile building block, or tecton, in crystal engineering.[4]

Caption: N1,N3-di(3-pyridinyl)malonamide backbone with H-bond donors and acceptors.

Section 2: Probing Hydrogen Bonds in the Solid State

The "gold standard" for unequivocally mapping hydrogen bond interactions is single-crystal X-ray diffraction (XRD). This technique provides a high-resolution, three-dimensional picture of the electron density within a crystal, revealing the precise positions of atoms and the nature of their interactions.[5][6]

Common Supramolecular Synthons

In the solid state, molecules often assemble using predictable hydrogen bonding patterns known as supramolecular synthons.[7] For pyridyl-amide systems, two motifs are particularly prevalent:

-

Amide-Amide Homosynthon: Amide groups can self-associate through complementary N-H···O=C interactions, forming robust one-dimensional chains or tapes.[8] This interaction is a cornerstone of supramolecular assembly in many organic molecules.[2]

-

Amide-Pyridyl Heterosynthon: A hydrogen bond can form between the amide N-H donor and the pyridyl nitrogen acceptor (N-H···N).[8][9] The formation of this heterosynthon competes with the amide-amide homosynthon, and the final crystal packing is often determined by a delicate balance of these and other weaker interactions.

Caption: Common hydrogen bond synthons in pyridyl-amide crystal structures.

Quantitative Data from Crystallography

Analysis of crystal structures provides precise geometric parameters for hydrogen bonds. While specific data for N1,N3-di(3-pyridinyl)malonamide is not broadly published, typical values for the synthons described above in related structures are summarized below.

| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |

| Amide-Amide | N-H | C=O | 2.8 - 3.2 | 150 - 180 |

| Amide-Pyridyl | N-H | N (pyridyl) | 2.8 - 3.1 | 160 - 180 |

| Amide-Solvent | N-H | O (e.g., H₂O) | 2.7 - 3.0 | 160 - 180 |

Note: These are typical ranges derived from analogous structures in the Cambridge Structural Database.

Experimental Protocol: Single Crystal X-ray Diffraction

Obtaining a high-quality crystal is often the most challenging step in an XRD study.[5] The following protocol outlines a standard workflow for crystallizing and analyzing a compound like N1,N3-di(3-pyridinyl)malonamide.

-

Crystal Growth (Slow Evaporation):

-

Rationale: This is a simple and effective method for many organic compounds.[10]

-

Step 1: Solubility Screening: Determine the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate) to find a solvent in which it is moderately soluble.[10]

-

Step 2: Prepare a Saturated Solution: Dissolve the compound in the chosen solvent with gentle heating to create a near-saturated solution.

-

Step 3: Filtration: Filter the warm solution through a syringe filter into a clean, small vial to remove any particulate impurities.

-

Step 4: Slow Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. Place the vial in a vibration-free location.

-

Step 5: Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor for the formation of well-defined, single crystals.[6]

-

-

Data Collection:

-

Rationale: An intense, monochromatic X-ray beam is used to produce a diffraction pattern from which the crystal structure can be determined.[11]

-

Step 1: Crystal Mounting: Carefully select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[5]

-

Step 2: Data Acquisition: Place the crystal in the X-ray beam of a diffractometer. The instrument rotates the crystal while collecting tens of thousands of diffraction spots (reflections), measuring the angle and intensity of each one.[5][11]

-

-

Structure Solution and Refinement:

-

Rationale: Computational methods are used to convert the diffraction data into a 3D model of the electron density, from which atomic positions are determined.[11]

-

Step 1: Data Processing: The collected data is processed to correct for experimental factors and scale the reflection intensities.

-

Step 2: Structure Solution: A phasing algorithm (e.g., direct methods) is used to generate an initial electron density map.

-

Step 3: Model Building and Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.[6]

-

Section 3: Hydrogen Bonding in Solution

While crystallography provides a static picture, the behavior in solution is dynamic. Spectroscopic and computational techniques are essential for understanding hydrogen bonding in this phase.

Variable Temperature (VT) NMR Spectroscopy

-

Causality & Expertise: The chemical shift of a proton involved in a hydrogen bond is temperature-dependent.[12] As temperature increases, hydrogen bonds weaken and lengthen, reducing the deshielding effect on the proton and causing its resonance to shift upfield (to a lower ppm value).[12][13] By plotting the chemical shift against temperature, one can determine the temperature coefficient (dδ/dT in ppb/K). A less negative (or even positive) coefficient often indicates a proton that is protected from the solvent by being involved in a stable intramolecular or intermolecular hydrogen bond.[12]

-

Experimental Protocol: VT-¹H NMR

-

Sample Preparation: Prepare a solution of N1,N3-di(3-pyridinyl)malonamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of ~5-10 mM.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) and identify the amide N-H proton resonances. These are typically broad singlets found downfield.

-

Temperature Variation: Increase the sample temperature in controlled increments (e.g., 5-10 K steps) using the spectrometer's temperature control unit.[14] Allow the temperature to equilibrate for 5-10 minutes at each step.

-

Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.

-

Data Analysis: Record the chemical shift (δ) of the amide protons at each temperature (T). Plot δ versus T and perform a linear regression to calculate the slope, which is the temperature coefficient (dδ/dT).

-

Computational Chemistry as a Predictive Tool

-

Expertise & Causality: Density Functional Theory (DFT) is a powerful computational method for predicting molecular properties.[15] By calculating the Molecular Electrostatic Potential (MEP) surface, we can visualize the electron-rich and electron-poor regions of a molecule. This allows for the prediction of likely hydrogen bonding sites. Electron-rich regions (typically colored red) correspond to H-bond acceptors (like C=O and pyridyl N), while electron-poor regions (blue) correspond to H-bond donors (like N-H).[15][16]

Caption: Workflow for computational prediction of hydrogen bonding sites using DFT.

Section 4: Application in Crystal Engineering and Drug Development

The well-defined hydrogen bonding capabilities of the N1,N3-di(3-pyridinyl)malonamide backbone make it a valuable component in both materials science and medicinal chemistry.

-

A Versatile Tecton for Supramolecular Assembly: In crystal engineering, the goal is to design and synthesize solid-state structures with desired properties.[17] The predictable N-H···O and N-H···N synthons allow this molecule to act as a reliable building block for constructing larger, ordered architectures such as co-crystals or coordination polymers.[2][8][18] By co-crystallizing it with other molecules that have complementary hydrogen bonding sites (e.g., dicarboxylic acids), novel materials with tailored architectures can be formed.[9]

-

Pharmacophore Potential in Drug Design: The specific spatial arrangement of hydrogen bond donors and acceptors in a molecule is known as its pharmacophore. The dual donor/acceptor nature of the amide groups, combined with the acceptor function of the pyridyl rings, mimics patterns found in many biologically active molecules.[19] This pharmacophore can engage in critical hydrogen bonding interactions with protein targets, such as kinases or enzymes, making the N1,N3-di(3-pyridinyl)malonamide scaffold a promising starting point for the design of new therapeutic agents.[20]

References

- Stimuli-Responsive Properties of Supramolecular Gels Based on Pyridyl-N-oxide Amides. (2023). MDPI.

- Crystal engineering of analogous and homologous organic compounds: hydrogen bonding patterns in trimethoprim hydrogen phthalate and trimethoprim hydrogen adip

- X-ray Crystallography.

- Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. PMC.

- Dependence of Amide Vibr

- How to grow crystals for X-ray crystallography. (2024). IUCr.

- Crystal Engineering of Supramolecular Interaction Based on Different Molecular Synthons. Taylor & Francis.

- X-ray crystallography. Wikipedia.

- Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applic

- Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applic

- Variable Temperature NMR Spectroscopy. Oxford Instruments.

- An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont.

- SUPRAMOLECULAR ASSEMBLIES OF 1,2-DISUBSTITUTED CYCLOHEXANE AMIDE LIGANDS AND THEIR COORDINATION POLYMER. (2022). Malaysian Journal of Analytical Sciences.

- Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. (2018). Royal Society Publishing.

- X-Ray Crystallography of Chemical Compounds. PMC - NIH.

- Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method.

- Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Deriv

- Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. (2018). MDPI.

- Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. RJ Wave.

- Structures of some biologically active N,N′-malonamide derivatives.

Sources

- 1. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. rjwave.org [rjwave.org]

- 4. Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal engineering of analogous and homologous organic compounds: hydrogen bonding patterns in trimethoprim hydrogen phthalate and trimethoprim hydrogen adipate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. iucr.org [iucr.org]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarship.claremont.edu [scholarship.claremont.edu]

- 14. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]

- 15. Dependence of Amide Vibrations on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

electronic structure and DFT calculations of di(3-pyridinyl)malonamide

Executive Summary

Di(3-pyridinyl)malonamide (often referred to as N,N'-bis(3-pyridyl)malonamide) represents a critical class of flexible, ditopic ligands used in supramolecular chemistry, metallogel formation, and coordination polymer synthesis.[1] Unlike its rigid analogs (e.g., oxamides or terephthalamides), the central methylene (

This guide provides a rigorous, field-proven protocol for the density functional theory (DFT) characterization of this molecule. It addresses the specific challenges posed by its conformational flexibility and the necessity of accurately modeling non-covalent interactions (NCIs) such as hydrogen bonding and

Molecular Architecture & Conformational Landscape[1]

Before initiating calculations, one must understand the degrees of freedom. The di(3-pyridinyl)malonamide scaffold consists of two 3-pyridyl rings connected by a malonamide core.[1]

Critical Degrees of Freedom

-

Amide Resonance: The

bond has partial double-bond character, restricting rotation and creating cis/trans (or E/Z) isomers relative to the amide bond.[1] The trans (anti) conformation is generally energetically favored. -

Pyridyl Rotation: The

bond rotates freely, determining the orientation of the pyridyl nitrogen relative to the carbonyl oxygen.[1] -

Methylene Bridge: The central

carbon allows the two amide wings to adopt a "V" shape (angle

Scientist's Note: Do not assume a single global minimum. The potential energy surface (PES) is flat. You must perform a conformational search before high-level DFT optimization.

Computational Methodology (The Protocol)

This section outlines a self-validating workflow. We prioritize accuracy in non-covalent interactions due to the supramolecular nature of this ligand.

The Workflow

Figure 1: Step-by-step computational workflow for flexible amide ligands.

Functional & Basis Set Selection[1]

| Parameter | Recommendation | Scientific Rationale |

| Functional | Standard B3LYP fails to capture dispersion forces critical for the | |

| Basis Set | def2-TZVP | The "Triple-Zeta Valence Polarized" set minimizes basis set superposition error (BSSE) better than Pople sets (e.g., 6-311++G**) for supramolecular systems [2].[1] |

| Solvation | SMD (DMSO/Water) | Use the SMD (Solvation Model based on Density) rather than PCM. DMSO is the standard solvent for synthesis; water is relevant for hydrogel applications.[1] |

| Grid Size | Ultrafine | Flexible molecules require dense integration grids (e.g., Grid=Ultrafine in Gaussian) to remove numerical noise in the PES.[1] |

Electronic Structure & Reactivity[2][3][4]

Once the global minimum (typically a "W" or "U" shape depending on H-bonding) is located, we analyze the electronic distribution.

Frontier Molecular Orbitals (FMO)[1]

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the pyridyl rings and the amide nitrogen lone pairs.[1] This dictates the ligand's ability to donate electrons to metal centers (e.g., Cu(II), Zn(II)).

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide carbonyl (

) and the pyridyl ring ( -

Band Gap (

): A large gap (typically > 4.0 eV for such amides) indicates chemical hardness and kinetic stability.[1]

Molecular Electrostatic Potential (MEP)

The MEP map is the "guide map" for supramolecular assembly.[1]

-

Red Regions (Negative Potential): Localized on the Carbonyl Oxygen (

) and Pyridyl Nitrogen ( -

Blue Regions (Positive Potential): Localized on the Amide Protons (

) . These are the H-bond donors.

Self-Validating Check: If your MEP does not show a strong positive potential on the amide protons, check your geometry—you may have an inverted amide or an incorrect tautomer.

Natural Bond Orbital (NBO) Analysis

Perform NBO analysis to quantify the delocalization energy (

-

Key Interaction:

.[1] -

Significance: A strong interaction here (

kcal/mol) confirms the resonance stability of the amide bond and explains the planarity of the

Experimental Validation Protocols

Do not trust the calculation blindly. Validate against experimental data.

Vibrational Spectroscopy (IR/Raman)

Compare calculated frequencies with experimental FTIR data.[1]

-

Amide I (

stretch): Calc: ~1680–1720 cm-

Correction: Apply a scaling factor (approx. 0.961 for

B97X-D/def2-TZVP) to align with experiment.

-

-

Amide II (

bend): ~1550 cm -

Pyridyl Ring Breathing: ~990–1030 cm

.[1]

NMR Shift Prediction

Use the GIAO (Gauge-Including Atomic Orbital) method on the optimized geometry.[1]

-

Reference: Compute TMS (Tetramethylsilane) at the same level of theory.

-

Target: The methylene protons (

) are diagnostic.[1] In a symmetric environment, they appear as a singlet. If the molecule is locked in an asymmetric conformation (e.g., in a rigid gel), they may split.[1]

Supramolecular & Coordination Logic

The primary utility of di(3-pyridinyl)malonamide is its ability to bridge metal centers or form hydrogen-bonded networks.[1]

Coordination Modes

The 3-pyridyl nitrogen is a strong

Figure 2: Functional modes of the ligand in complexation.[1]

Hydrogen Bonding Motifs

In the solid state, this molecule typically forms supramolecular tapes .

-

Synthons: The

interaction is the primary driver.[1] -

Geometry: The "anti" conformation of the amide protons often leads to intermolecular chains rather than intramolecular rings.

References

-

Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

-

Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297–3305.[1] Link

-

Tan, S. L., & Tiekink, E. R. T. (2020). N,N'-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E, 76(1), 25–31.[1] Link(Note: Cited as a methodological benchmark for pyridyl-amide conformational analysis).[1]

-

Hu, J.-S., et al. (2012).[1] Coordination polymers derived from N,N'-di(3-pyridyl)oxamide: Synthesis and crystal structures. Journal of Coordination Chemistry. (Relevant comparative study for the oxamide analog).

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]

Sources

Solubility Profile & Physicochemical Characterization: N1,N3-di(3-pyridinyl)malonamide

[1]

Executive Summary & Chemical Identity

N1,N3-di(3-pyridinyl)malonamide (also referred to as N,N'-bis(3-pyridyl)malonamide) is a ditopic ligand characterized by a central malonamide core flanked by two 3-pyridyl moieties.[] Its solubility profile is governed by a competition between the rigid, aromatic

Understanding this profile is critical for applications in lanthanide/actinide extraction (where it acts as a solvating ligand), crystal engineering (coordination polymers), and pharmaceutical intermediate synthesis .

Chemical Identity

| Property | Detail |

| IUPAC Name | N1,N3-di(pyridin-3-yl)propanediamide |

| Molecular Formula | |

| Molecular Weight | 256.26 g/mol |

| Core Motifs | Malonamide linker (flexible), Pyridine rings (basic, aromatic) |

| Key Interactions | H-bond Donor (Amide NH), H-bond Acceptor (Pyridine N, Carbonyl O) |

Physicochemical Basis of Solubility

The solubility of N1,N3-di(3-pyridinyl)malonamide is not monolithic; it is highly dependent on solvent polarity and pH. The molecule exhibits a "switchable" solubility profile due to the basicity of the pyridine nitrogens (

Mechanistic Interaction Diagram

The following diagram illustrates the dominant solute-solvent interactions driving solubility in different media.

Caption: Mechanistic pathways for solvation. Protonation drives aqueous solubility, while dipole interactions drive organic solubility.

Solubility Profile Analysis

Based on the structural pharmacophore and comparative data from analogous bis(pyridine) carboxamides [1][2], the following solubility landscape is established.

A. Organic Solvent Solubility Classes

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole interactions disrupt intermolecular amide H-bonds.[] Best for stock solutions. |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Pyridine nitrogen accepts H-bonds from solvent; solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (5–20 mg/mL) | Good solvation of the aromatic pyridine rings; often used for extraction/synthesis workups. |

| Ethers | THF, Dioxane | Low-Moderate | Limited ability to break crystal lattice energy compared to alcohols/amides.[] |

| Non-Polar | Hexane, Heptane, Toluene | Poor/Insoluble (<1 mg/mL) | Lack of polar interactions cannot overcome the strong intermolecular H-bonding of the crystal lattice. |

B. pH-Dependent Aqueous Solubility (The "Pyridine Effect")

Unlike simple malonamides (e.g., N,N'-diphenylmalonamide), the 3-pyridyl substituents confer pH sensitivity.

-

Neutral pH (pH 7): Low aqueous solubility due to lipophilic aromatic rings and neutral state.

-

Acidic pH (pH < 3): High solubility .[] The pyridine nitrogens become protonated (

), creating a dicationic species that is highly water-soluble. This property is exploited in liquid-liquid extraction to strip metals into the aqueous phase.[]

Experimental Protocol: Saturation Shake-Flask Method

To generate precise empirical data for your specific batch (polymorphs can affect solubility), use this self-validating protocol.

Workflow Diagram

Caption: Standardized Saturation Shake-Flask workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Weigh approximately 10 mg of N1,N3-di(3-pyridinyl)malonamide into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent.[]

-

Visual Inspection:

-

If the solid dissolves immediately, the solubility is >20 mg/mL . Add more solid until saturation is visible.[]

-

If solid remains, proceed to equilibration.

-

-

Equilibration: Agitate the vial at 25°C (controlled) for 24 hours using an orbital shaker (500 rpm).

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

-

Quantification:

-

HPLC-UV: Dilute the supernatant 1:100 in mobile phase (e.g., Water/Acetonitrile) and inject. Detect at 260 nm (characteristic pyridine absorbance).

-

Gravimetric (Alternative): Evaporate a known volume of supernatant and weigh the residue.

-

Applications & Implications

Liquid-Liquid Extraction (Actinides/Lanthanides)

Malonamides are premier extractants for f-block elements [3].[]

-

Organic Phase: Use a modifier (e.g., Octanol) if using non-polar diluents (Dodecane) to prevent "third phase formation" (splitting of the organic layer due to solubility limits of the metal-ligand complex).

-

Solubility Limit: The ligand must be soluble enough in the organic diluent (0.1–0.5 M) to extract metals efficiently.

Crystal Engineering

The N1,N3-di(3-pyridinyl)malonamide ligand acts as a flexible linker .[]

-

Solvent Choice: Use Methanol/DCM mixtures for slow evaporation crystallization.[] The varying volatility allows for controlled supersaturation.[]

References

-

Malonamide Physicochemical Properties. PubChem Database. CID 7911.[][2] Available at: [Link]

-

Nicotinamide (3-Pyridinecarboxamide) Solubility Data. OECD SIDS Initial Assessment Report. Available at: [Link]

-

Malonamide Extractants for Lanthanides. Nagarajan, K. et al. (2004). "Solvent extraction of trivalent lanthanides and actinides by malonamide derivatives."[] ResearchGate.[] (Contextual grounding for application-based solubility requirements).

Engineering Coordination Polymers with Malonamide-Based Linkers: A Technical Guide to Synthesis, Topology, and Advanced Applications

Executive Summary

The rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of organic linkers. Recently, malonamide-based linkers—characterized by the flexible, multi-dentate –NH–CO–CH₂–CO–NH– core—have emerged as highly valuable structural motifs. These linkers provide a unique combination of Lewis basic heteroatoms (O, N) for metal coordination and Brønsted acidic protons for catalytic and hydrogen-bonding interactions. This whitepaper provides an in-depth analysis of the structural chemistry of malonamide linkers, the thermodynamic principles behind their integration via Solvent-Assisted Ligand Exchange (SALE), and their field-proven applications in environmental remediation and heterogeneous catalysis.

Structural Chemistry and Coordination Topologies

The malonamide pharmacophore offers a highly versatile coordination environment. Because of its inherent flexibility and dual hydrogen-bonding capacity, it can act as both a bridging ligand and a functional pore-decorator.

In low-dimensional coordination polymers, malonamide derivatives readily form stable metal complexes. For example, in dinuclear silver(I) complexes, malonamide derivatives bridge Ag(I) ions through terminal pyridine arms, forming distorted tetrahedral coordination geometries with precise Ag–N bond lengths of approximately 2.22 Å[1].

However, incorporating flexible linkers like2 directly into 3D MOFs during de novo solvothermal synthesis is notoriously difficult[2]. The high degrees of rotational freedom within the malonamide core often lead to competing crystallization kinetics and steric hindrance. This thermodynamic bottleneck typically results in the formation of amorphous precipitates or dense, non-porous networks rather than the desired open frameworks[3].

Overcoming Synthetic Bottlenecks: The SALE Strategy

To bypass the limitations of direct synthesis, materials scientists employ Solvent-Assisted Ligand Exchange (SALE) . SALE is a post-synthetic modification technique that thermodynamically drives the replacement of labile pillar ligands with malonamide linkers while preserving the parent topology of the MOF[2].

By establishing a kinetically accessible parent framework, researchers can introduce highly acidic malonamide ligands into the pores without collapsing the robust equatorial metal-carboxylate nodes. This strategy has successfully generated a new class of "daughter" MOFs (e.g., TMU-49S, TMU-63S) that exhibit enhanced catalytic and adsorptive properties[4].

Workflow of Solvent-Assisted Ligand Exchange (SALE) for MOF functionalization.

Self-Validating Protocol: Solvent-Assisted Ligand Exchange

To ensure reproducibility and trustworthiness in MOF functionalization, the following self-validating protocol outlines the causality behind each experimental choice during the SALE process.

Step 1: Parent MOF Synthesis & Activation

-

Action: Synthesize the parent MOF (e.g., TMU-32 or TMU-63) using a structurally similar but more labile pillar ligand. Activate the crystals under vacuum at 120 °C.

-

Causality: Establishing a framework with weaker axial coordinating ligands lowers the activation energy required for subsequent exchange. Activation clears the pores of trapped solvent, maximizing the surface area for incoming ligands.

Step 2: Ligand Solution Preparation

-

Action: Dissolve the target malonamide linker in anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF is a highly polar, swelling solvent that permeates the MOF pores without degrading the robust equatorial metal-carboxylate bonds, isolating the exchange exclusively to the axial metal-nitrogen bonds.

Step 3: Thermal Incubation

-

Action: Immerse the activated parent MOF crystals in the malonamide solution and incubate at 80–100 °C for 48–72 hours.

-

Causality: Thermal energy provides the thermodynamic driving force to break the parent axial M–N bonds. The high concentration gradient of the malonamide ligand drives its diffusion and subsequent coordination into the framework.

Step 4: Self-Validating Washing

-

Action: Decant the reaction solvent and wash the crystals extensively with fresh DMF, followed by successive soaking in a volatile solvent (e.g., methanol) for 3 days, replacing the solvent daily.

-

Causality: This step is critical for removing uncoordinated, physisorbed ligands from the pores. Skipping this step will falsely inflate NMR integration ratios, leading to inaccurate exchange quantification.

Step 5: Quality Control (NMR & PXRD)

-

Action: Digest a 5 mg aliquot of the exchanged MOF in DCl/DMSO-d₆ and analyze via ¹H NMR. Concurrently, perform Powder X-Ray Diffraction (PXRD) on the bulk sample.

-

Causality: NMR allows for the precise integration of parent vs. daughter ligand proton signals to calculate the exact exchange ratio. PXRD confirms that the daughter MOF has retained the parent's crystalline topology without structural deterioration.

Advanced Applications of Malonamide-Functionalized MOFs

Environmental Remediation: Synergistic Heavy Metal Capture

Designing Dual-Functionalized MOFs (DF-MOFs) is a highly effective "design-for-purpose" approach for environmental remediation. By utilizing SALE to incorporate malonamide linkers into MOFs that already contain urea or acylamide groups, researchers create highly specific binding pockets for heavy metals like Hg²⁺[5].

In systems like 5 (urea/malonamide) and3 (acylamide/malonamide), the impressive sensing and removal capabilities are attributed to a synergistic effect. The hydrophilic urea or acylamide groups draw the aqueous ions into the pores, while the malonamide groups provide strong Lewis basic chelating sites that permanently anchor the Hg²⁺ ions[3].

Synergistic capture mechanism of Hg2+ by dual-functionalized malonamide MOFs.

Heterogeneous Catalysis: CO₂ Cycloaddition and Epoxide Ring-Opening

The incorporation of malonamide linkers significantly enhances the catalytic efficiency of MOFs. The acidic hydrogen of the malonamide group acts as a potent Brønsted acid site. When combined with the inherent Lewis basic sites of the framework, this creates a dual-activation mechanism ideal for complex organic transformations.

For instance, 4 leverages this exact distribution of Lewis base and Brønsted acid sites to achieve high-performance CO₂ adsorption and conversion in the cycloaddition reaction of epoxides under strictly solvent-free conditions[4].

Quantitative Performance Data

The following table summarizes the structural modifications and resulting performance metrics of key malonamide-based coordination polymers documented in recent literature.

| MOF / CP Designation | Structural Modification | Primary Application | Key Performance Metric | Ref |

| TMU-32S-65% | Urea → Malonamide (SALE) | Hg²⁺ Remediation | 1428 mg/g maximum adsorption capacity | [5] |

| TMU-48S | Acylamide → Malonamide (SALE) | Hg²⁺ Sensing & Removal | 714 mg/g capacity; Ksv = 186,087 M⁻¹ | [3] |

| TMU-63S | Diazahexadiene → Malonamide | CO₂ Cycloaddition | High catalytic conversion (solvent-free) | [4] |

| [Ag₂L₂(NO₃)₂]·H₂O | Direct Coordination (Ag–N) | Structural / Photochemical | Distorted tetrahedral geometry; Ag–N = ~2.22 Å | [1] |

Conclusion

Malonamide-based linkers represent a powerful tool in the rational design of functional coordination polymers. While their flexibility poses challenges for direct solvothermal synthesis, the adoption of Solvent-Assisted Ligand Exchange (SALE) has unlocked their full potential. By enabling the precise engineering of dual-functionalized pore environments, malonamide MOFs now stand at the forefront of advanced materials science, offering unprecedented efficiencies in both heavy metal remediation and solvent-free heterogeneous catalysis.

References

-

[1] Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. National Institutes of Health (NIH). 1

-

[2] Solvent-assisted ligand exchange (SALE) for the enhancement of epoxide ring-opening reaction catalysis based on three amide-functionalized metal–organic frameworks. Dalton Transactions (RSC Publishing). 2

-

[5] The targeted design of dual-functional metal–organic frameworks (DF-MOFs) as highly efficient adsorbents for Hg2+ ions: synthesis for purpose. Dalton Transactions (RSC Publishing). 5

-

[3] Selective detection and removal of mercury ions by dual-functionalized metal–organic frameworks: design-for-purpose. New Journal of Chemistry (RSC Publishing). 3

-

[4] Effective Dual-Functional Metal-Organic Framework (DF-MOF) as a Catalyst for the Solvent-Free Cycloaddition Reaction. National Institutes of Health (NIH). 4

Sources

- 1. Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-assisted ligand exchange (SALE) for the enhancement of epoxide ring-opening reaction catalysis based on three amide-functionalized metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Selective detection and removal of mercury ions by dual-functionalized metal–organic frameworks: design-for-purpose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Effective Dual-Functional Metal-Organic Framework (DF-MOF) as a Catalyst for the Solvent-Free Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The targeted design of dual-functional metal–organic frameworks (DF-MOFs) as highly efficient adsorbents for Hg2+ ions: synthesis for purpose - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Structural Dynamics and Conformational Landscapes of N1,N3-di(3-pyridinyl)malonamide

[1]

Executive Summary

The N1,N3-di(3-pyridinyl)malonamide ligand (often abbreviated as bpm or 3-PyMal ) represents a critical class of semi-rigid ditopic spacers used in crystal engineering and supramolecular chemistry.[1] Unlike its rigid analogs (e.g., terephthalamides), the malonamide backbone introduces a central methylene (

This guide dissects the structural dynamics of this molecule, detailing the energetic competition between intramolecular hydrogen bonding (IMHB) and intermolecular packing forces.[2] It provides validated protocols for synthesis, characterization, and application in Metal-Organic Frameworks (MOFs).

Part 1: The Conformational Landscape

The utility of N1,N3-di(3-pyridinyl)malonamide lies in its ability to switch between "folded" and "extended" states. This adaptive recognition is governed by rotation around the

Rotational Degrees of Freedom

The molecule possesses two primary torsion angles (

-

The "U-Shape" (Syn-Syn): Stabilized by IMHB between the amide

and the adjacent carbonyl oxygen ( -

The "W-Shape" (Anti-Anti): The fully extended conformation.[2] This is energetically less favorable in isolation due to dipole repulsion but is the dominant form in coordination polymers where the pyridyl nitrogens must bridge distant metal centers.

-

The "L-Shape" (Syn-Anti): An intermediate state often trapped in lower-symmetry crystal lattices.[1]

Energetic Drivers

In the absence of metal coordination, the U-shaped conformer is often the global minimum due to the enthalpic gain from the intramolecular H-bond (approx. 5–7 kcal/mol stabilization). However, in polar solvents (DMSO, DMF) or during crystallization with metal salts, the solvation energy and coordination bond formation override this internal stabilization, forcing the molecule to "unfold."

Visualization of Conformational Switching

Figure 1: Conformational equilibrium driven by environmental factors. The "U-shape" is intrinsic; the "W-shape" is extrinsic/adaptive.[1]

Part 2: Validated Synthetic Protocol

While various routes exist, the acid chloride method offers the highest reliability for generating the 3-pyridyl derivative without inducing racemization or side-reactions common with coupling agents.

Materials

-

Precursors: 3-Aminopyridine (Reagent Grade, >98%), Malonyl Dichloride (freshly distilled preferred).[2]

-

Solvent: Dichloromethane (DCM) (Anhydrous).[2]

-

Base: Triethylamine (Et3N) (Scavenger for HCl).[2]

Step-by-Step Workflow

-

Preparation: Purge a 250 mL 3-neck round-bottom flask with

. Add 3-Aminopyridine (20 mmol) and dry DCM (50 mL). Cool to 0°C in an ice bath. -

Base Addition: Add Et3N (22 mmol) dropwise. The slight excess ensures complete neutralization of the HCl byproduct.

-

Acylation: Dissolve Malonyl Dichloride (10 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes to the amine mixture. Critical: Rapid addition causes localized heating and oligomerization.[2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. A white precipitate (product + Et3N·HCl salt) will form.[2]

-

Workup:

-

Purification: Recrystallize from hot Ethanol or a DMF/Water mixture.

Synthesis Flowchart

Figure 2: Optimized synthetic pathway for high-purity isolation.[1]

Part 3: Analytical Validation (Self-Validating Systems)[1][2]

To ensure scientific integrity, you must distinguish between the chemical identity and the conformational state.

NMR Spectroscopy (Solution State)

In DMSO-

-

Diagnostic Signal: The methylene protons (

) appear as a singlet around -

Variable Temperature (VT) NMR: Cooling to -40°C often splits the signals, revealing the barrier to rotation and the coexistence of conformers. If the

signal splits into an AB quartet, it indicates a rigid, non-planar conformation (likely the folded form) where the protons are diastereotopic.[2]

X-Ray Crystallography (Solid State)

This is the gold standard.[2]

-

Crystal Growth: Slow evaporation from Methanol/CHCl3 (1:1).[2]

-

Target Metric: Measure the torsion angle

.[2]

Data Summary Table

| Parameter | "Folded" State (U-Shape) | "Extended" State (W-Shape) |

| Dominant Environment | Gas phase, Non-polar solvent ( | Solid state (MOFs), Polar solvent (DMSO) |

| Stabilizing Force | Intramolecular H-Bond ( | Intermolecular H-Bond / Metal Coordination |

| Methylene NMR Signal | Diastereotopic (Low Temp) | Singlet (Averaged/High Sym) |

| Pyridyl N Distance | Short (~4–6 Å) | Long (~9–10 Å) |

Part 4: Applications in Crystal Engineering

The 3-pyridyl position is strategic.[1] Unlike 4-pyridyl (which extends linearly), the 3-pyridyl nitrogen projects at a ~120° angle relative to the amide bond. Combined with the flexible malonamide core, this allows the ligand to adapt to various metal geometries (octahedral, tetrahedral) without imposing severe steric strain.

Coordination Modes

-

Bridging ($ \mu_2 $): The most common mode.[2] The ligand extends to connect two metal nodes, forming 1D chains (helices) or 2D grid networks.[2][3]

-

Chelating: Rare for this specific isomer due to the 3-pyridyl geometry, but possible with large metal cations (e.g., Ag+).

Supramolecular Isomerism

The flexibility leads to supramolecular isomerism—the formation of different crystal structures from the same components under different conditions.

-

Kinetic Product: Rapid precipitation often traps the ligand in a twisted conformation.[2]

-

Thermodynamic Product: Solvothermal synthesis (high T, high P) favors the fully extended "W-shape" ligand, maximizing density and stability.

References

-

Conformational Analysis of Malonamide Derivatives Source: Journal of the American Chemical Society (ACS) Context:[2] foundational study on the energetic barriers of the malonamide backbone.

-

Tautomers and Conformers of Malonamide: Vibrational Analysis and Ab Initio Calculations Source: Spectrochimica Acta Part A Context: Detailed vibrational analysis confirming the preference for diketo tautomers and specific folded conformations in isolation.

-

Crystal Structures of N,N'-di(3-pyridyl) Adducts Source: CrystEngComm (RSC) Context:[2] Discusses the role of pyridyl-amide ligands in forming tape and layer structures in co-crystals.

-

Coordination Polymers Derived from Bis-Pyridyl-Bis-Amide Ligands Source: Inorganica Chimica Acta Context: Specifically analyzes the "conformation dependent ligating topology" of bis(3-pyridyl) ligands in copper complexes.

-

Effect of Flexible Bis-Pyridyl-Bis-Amide Ligands on MOF Assembly Source: PubMed / Dalton Transactions Context:[1] Comparative study of malonamide vs. adipamide spacers in controlling MOF dimensionality.

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using Pyridyl Malonamides

Introduction: The Strategic Design of MOFs with Pyridyl Malonamide Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic secondary building units (SBUs) connected by organic linkers.[1] Their high surface area, tunable porosity, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[2][3] The choice of the organic linker is paramount in dictating the final structure and properties of the MOF.

This guide focuses on the use of pyridyl malonamides as versatile and strategic organic linkers for MOF synthesis. These ligands are characterized by two key functional domains:

-

The Pyridyl Moiety: The nitrogen atom of the pyridine ring serves as a classic coordination site for metal ions, forming the nodes of the framework. The position of the nitrogen on the pyridine ring (e.g., 2-, 3-, or 4-pyridyl) can significantly influence the angle of coordination and, consequently, the topology of the resulting MOF.

-

The Malonamide Group: This central fragment offers a rich source of hydrogen bonding capabilities through its N-H and C=O groups. These interactions can play a crucial role in directing the self-assembly of the framework, leading to specific topologies and enhancing the stability of the final structure.[2][3] The flexibility of the malonamide backbone can also be tuned to influence the pore size and overall architecture of the MOF.

The combination of a strong coordination site (pyridyl) with a hydrogen-bond-directing group (malonamide) allows for a high degree of control in the rational design and synthesis of functional MOFs. This application note provides a comprehensive overview of the procedures and underlying principles for preparing MOFs using pyridyl malonamide ligands, with a particular focus on their potential applications in the field of drug development.

PART 1: General Synthesis Strategy - A Solvothermal Approach

The most common method for synthesizing MOFs is solvothermal synthesis, where the components are heated in a sealed vessel. This method allows for the slow crystallization of the framework, leading to high-quality, single crystals. The general workflow for the synthesis of a pyridyl malonamide-based MOF is depicted below.

Caption: General workflow for the solvothermal synthesis of pyridyl malonamide-based MOFs.

PART 2: Detailed Protocols and Methodologies

Materials and Reagents

The following table outlines the typical materials and reagents required for the synthesis of pyridyl malonamide-based MOFs.

| Component | Examples | Purity | Supplier | Notes |

| Pyridyl Malonamide Ligand | N,N'-bis(4-pyridyl)malonamide | >98% | Custom Synthesis or Commercial | The position of the pyridyl nitrogen (2-, 3-, or 4-) is critical. |

| Metal Salt | Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O), Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O) | ACS Reagent Grade or higher | Major Chemical Suppliers | The choice of metal will determine the SBU and properties of the MOF. |

| Solvent | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol (EtOH), Methanol (MeOH), Water (H₂O) | Anhydrous or HPLC Grade | Major Chemical Suppliers | A single solvent or a mixture can be used to control solubility and crystal growth. |

| Modulator (Optional) | Acetic Acid, Formic Acid, Benzoic Acid | ACS Reagent Grade | Major Chemical Suppliers | Modulators can influence crystal size and morphology.[4] |

General Synthesis Protocol: A Hypothetical Zinc-Based MOF

This protocol describes a general procedure for the synthesis of a hypothetical zinc-based MOF using N,N'-bis(4-pyridyl)malonamide. Note: This is a starting point and may require optimization for different pyridyl malonamide ligands and metal salts.

Step-by-Step Procedure:

-

Ligand Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of N,N'-bis(4-pyridyl)malonamide in 5 mL of DMF. Sonicate for 10-15 minutes to ensure complete dissolution.

-

Causality Explanation: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic ligands and metal salts.

-

-

Metal Salt Solution Preparation: In a separate 10 mL beaker, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

-

Combining Reagents: Add the metal salt solution dropwise to the ligand solution while stirring gently.

-

Sealing the Reaction Vessel: Transfer the resulting solution to a 20 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

-

Causality Explanation: A sealed autoclave is necessary to reach temperatures above the solvent's boiling point, creating the pressure required for solvothermal synthesis.

-

-

Heating and Crystallization: Place the sealed autoclave in a programmable oven. Heat to 100-120 °C over 2 hours and hold at this temperature for 24-48 hours.

-

Causality Explanation: The slow heating and extended reaction time allow for the formation of well-defined crystals. The optimal temperature and time will vary depending on the specific ligand and metal combination.

-

-

Cooling: Allow the oven to cool slowly to room temperature over 12-24 hours.

-

Causality Explanation: Slow cooling is crucial to prevent the rapid precipitation of amorphous material and to obtain high-quality crystals.

-

-

Isolation of Crystals: Carefully open the autoclave and collect the crystals by decanting the mother liquor.

-

Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

-

Solvent Exchange and Activation: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in a more volatile solvent like ethanol or acetone for 24 hours, replacing the solvent every 8 hours. Afterwards, dry the crystals under vacuum at a temperature below the decomposition point of the MOF (determined by TGA) to "activate" the material by clearing the pores.[4]

PART 3: Characterization of Pyridyl Malonamide-Based MOFs

Proper characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

| Technique | Purpose | Expected Outcome for a Crystalline MOF |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample.[5] | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline material. The pattern should match the simulated pattern from single-crystal X-ray diffraction if available. |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise 3D structure of the MOF, including bond lengths, bond angles, and pore geometry. | Provides the definitive structure of the MOF, revealing the coordination environment of the metal ions and the role of hydrogen bonding from the malonamide groups. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which guest solvent molecules are removed.[5] | A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable, solvent-free framework, and finally, a sharp weight loss at the decomposition temperature. |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | To confirm the presence of the pyridyl malonamide ligand within the framework and to study the coordination to the metal center.[5] | Characteristic peaks for the C=O and N-H stretches of the malonamide group, and shifts in the pyridyl ring vibrations upon coordination to the metal ion. |

| Gas Adsorption (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.[5] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, from which the surface area and pore volume can be calculated. |

PART 4: Application in Drug Development

MOFs synthesized from pyridyl malonamide ligands hold significant promise for applications in drug development, primarily as carriers for therapeutic agents.

Sources

- 1. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The crucial role of hydrogen bonding in shaping the structures of zinc-based coordination polymers using tridentate N, N, O donor reduced Schiff base ligands and bridging acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The crucial role of hydrogen bonding in shaping the structures of zinc-based coordination polymers using tridentate N, N, O donor reduced Schiff base ligands and bridging acetates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols for the Hydrothermal Synthesis of Malonamide-Based Coordination Polymers

Foreword for the Pioneering Researcher

The field of coordination polymers (CPs) has been significantly shaped by the use of rigid, predictable ligands, most notably polycarboxylates and N-heterocycles. However, the next frontier in functional materials engineering lies in the exploration of unconventional, flexible, and functionally rich building blocks. Malonamides and their derivatives represent a promising, yet largely unexplored, class of ligands for constructing novel CPs. Their inherent flexibility, hydrogen-bonding capabilities, and dual coordination sites (carbonyl oxygens) offer a unique synthetic playground to create materials with tailored properties for specialized applications, including catalysis and drug delivery.

This document is structured not as a rigid protocol for a well-established system, but as a foundational guide for researchers and scientists venturing into this nascent area. We will proceed from first principles, leveraging established knowledge in hydrothermal synthesis and the coordination chemistry of related amide systems to provide a logical and scientifically-grounded framework for developing and optimizing the synthesis of malonamide-based coordination polymers.

The Scientific Rationale: Why Malonamide Ligands?

The choice of a ligand is the single most critical decision in the design of a coordination polymer. While carboxylates are ubiquitous, malonamides offer distinct advantages that justify their exploration.

-

Coordination Versatility: The core of the malonamide ligand, O=C-CH₂-C=O, features two carbonyl oxygen atoms that can act as Lewis bases, coordinating to metal centers. This can occur in a chelating fashion to a single metal ion, forming a stable six-membered ring, or in a bridging mode, linking two different metal centers to propagate the polymer network. The specific coordination mode will be highly dependent on the metal ion's preferred coordination geometry and the steric bulk of substituents on the amide nitrogens[1].

-

Inherent Flexibility: Unlike rigid aromatic linkers, the malonamide backbone possesses significant conformational freedom around the C-C and C-N bonds. This flexibility can allow for the formation of unique and complex network topologies that are inaccessible with rigid ligands. It enables the framework to adapt to different metal ions, guest molecules, or even external stimuli[2][3].

-

Hydrogen-Bonding Functionality: The amide N-H groups are excellent hydrogen-bond donors. In the solid state, these can form robust, directional hydrogen bonds with guest molecules, counter-ions, or adjacent polymer chains (via the carbonyl oxygen acceptors)[4][5]. This property is particularly valuable for applications in drug development, where specific host-guest interactions are paramount for drug loading and controlled release.

-

Tunability: Malonamide is a scaffold. By synthesizing N,N'-disubstituted derivatives, a researcher can systematically tune the steric and electronic properties of the ligand. This allows for fine control over the resulting CP's crystal packing, pore size, and functionality, a cornerstone of crystal engineering[6][7].

Core Principles of Hydrothermal Synthesis for Coordination Polymers

Hydrothermal synthesis is a powerful technique for crystallizing materials that are not readily accessible from conventional solution chemistry. The process involves heating reactants in an aqueous solution within a sealed vessel (an autoclave) to temperatures above the boiling point of water, thereby generating autogenous pressure[8][9].

The causality behind its success in CP synthesis is threefold:

-

Enhanced Solubility: Many organic ligands and metal salts exhibit increased solubility at elevated temperatures, facilitating a homogeneous reaction environment necessary for the growth of high-quality single crystals[10][11].

-

Thermodynamic Control: The high temperature and pressure favor the formation of the most thermodynamically stable crystalline product, often leading to well-ordered, dense structures. This helps to overcome kinetic barriers that might trap the reaction in an amorphous state at lower temperatures[12].

-

The Role of Water: Water is not merely a solvent. It can act as a pressure-transmitting medium, a reactant (hydrolysis), a temporary coordinating ligand (aqua ligand), and a structure-directing agent through hydrogen bonding[9][13].

The interplay of parameters like temperature, reaction time, pH, and reactant ratios is critical and dictates the final product's identity, phase purity, and crystal morphology[10].

Foundational Protocol: A Starting Point for Synthesis

The following protocol is a rationally designed starting point for the synthesis of a hypothetical malonamide-based coordination polymer, for instance, with Zinc(II). It is adapted from established procedures for flexible dicarboxylate and bis-amide ligands and is intended to be the baseline for systematic optimization[4][10][11].

Objective: To synthesize a crystalline coordination polymer from Zinc(II) nitrate and a generic N,N'-di(4-pyridyl)malonamide (a hypothetical bridging ligand).

Materials & Reagents

| Reagent | Formula | Purity | Supplier | Notes |

| Zinc(II) Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥99% | Commercial | Metal Node Source |

| N,N'-di(4-pyridyl)malonamide | C₁₃H₁₂N₄O₂ | Custom Synthesis | N/A | Bridging Ligand |

| Sodium Hydroxide | NaOH | ≥98% | Commercial | pH Modifier/Deprotonating Agent |

| Deionized Water | H₂O | 18.2 MΩ·cm | In-house | Solvent |

| Ethanol | C₂H₅OH | ≥99.5% | Commercial | For washing |

Step-by-Step Methodology

-

Precursor Solution Preparation:

-

In a 25 mL glass beaker, dissolve 0.2 mmol of Zn(NO₃)₂·6H₂O in 10 mL of deionized water.

-

In a separate 50 mL glass beaker, suspend 0.2 mmol of N,N'-di(4-pyridyl)malonamide in 10 mL of deionized water. The ligand may not fully dissolve at room temperature.

-

-

Reaction Mixture Assembly:

-

Slowly add the zinc nitrate solution to the ligand suspension while stirring continuously.

-

pH Adjustment (Critical Step): The pH of the solution significantly influences the coordination and crystal growth[10]. Using a 0.1 M NaOH solution, adjust the pH of the mixture dropwise to a target of ~6.0. This mild acidity can help prevent the precipitation of zinc hydroxide while promoting coordination.

-

-

Hydrothermal Reaction:

-

Transfer the final reaction mixture into a 23 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave tightly and place it in a programmable laboratory oven.

-

Heat the autoclave to 160 °C over a period of 2 hours.

-

Maintain the temperature at 160 °C for 72 hours (3 days).

-

Initiate a slow cooling ramp down to room temperature at a rate of 5 °C per hour. This slow cooling is crucial for promoting the growth of large, well-defined crystals.

-

-

Product Isolation and Work-up:

-

Carefully open the autoclave in a fume hood once it has returned to ambient temperature.

-

Collect the crystalline product (if formed) by vacuum filtration.

-